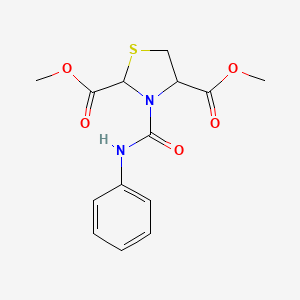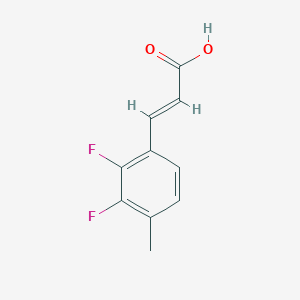![molecular formula C16H15Cl2NOS B3010721 2-(4-chlorophenyl)-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide CAS No. 477867-30-4](/img/structure/B3010721.png)
2-(4-chlorophenyl)-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(4-chlorophenyl)-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide" is a chemically synthesized molecule that has not been directly studied in the provided papers. However, similar compounds with chlorophenyl and acetamide groups have been synthesized and analyzed for various properties and biological activities. These compounds often exhibit interesting chemical and biological properties, such as insecticidal activity, antibacterial potential, and enzyme inhibition .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from substituted or unsubstituted aromatic organic acids, which are converted into corresponding esters, hydrazides, and then further modified to achieve the desired acetamide derivatives. For instance, 4-chlorophenoxyacetic acid has been used as a precursor in the synthesis of various N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, which have shown potential as antibacterial agents . The synthesis procedures are confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry .
Molecular Structure Analysis
The molecular structures of these compounds are often confirmed using techniques like FT-IR, NMR, and ESI-MS. Computational methods such as density functional theory (DFT) are used to calculate molecular geometry, vibrational frequencies, and to predict the bioactivity of the compounds. The molecular conformations are influenced by intramolecular interactions, such as hydrogen bonding, which stabilize the structure .
Chemical Reactions Analysis
The chemical reactivity of these compounds can be inferred from their molecular structure. For example, the presence of the acetamide group can lead to various chemical reactions, such as nucleophilic substitution or hydrolysis. The reactivity can also be influenced by the presence of electron-withdrawing groups like chloro substituents, which can affect the electron density distribution within the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of chlorophenyl groups can impart certain polarity to the molecule, affecting its solubility and interaction with biological targets. The vibrational spectroscopy data provide insights into the stability and reactivity of the molecule. Computational studies, including natural bond orbital (NBO) analysis, help in understanding the electron delocalization and charge transfer within the molecule, which are crucial for its reactivity and biological activity .
Case Studies
Several case studies have been conducted on similar compounds, demonstrating their potential as insect growth regulators, antibacterial agents, and enzyme inhibitors. For instance, ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate has been studied for its insecticidal activity against Galleria mellonella, showing promising results as a juvenile hormone mimic . Another study reported the antibacterial activity of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides against various bacterial strains, with some compounds exhibiting significant activity . These studies highlight the potential applications of such compounds in various fields, including pest control and medicine.
Wissenschaftliche Forschungsanwendungen
Vibrational Spectroscopy and Quantum Computational Analysis
- A study by Mary, Jenepha S. J., Pradhan, S., & James, C. (2022) explored the vibrational spectroscopic signatures of a molecule similar to 2-(4-chlorophenyl)-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide. They used Raman and Fourier transform infrared spectroscopy, comparing results with ab initio calculations. Their study provides insight into the molecular structure and interactions, essential for understanding the molecule's potential applications.
Synthesis and Pharmacological Evaluation
- Siddiqui, S. Z., et al. (2014) conducted a study on a related molecule, focusing on its synthesis and pharmacological evaluation (Siddiqui et al., 2014). They discovered that these compounds have potential as antibacterial agents and moderate enzyme inhibitors, which could be significant for medical and biochemical applications.
Antibacterial and Enzyme Inhibition Screening
- In a study by Rasool, S., et al. (2015), similar acetamide derivatives were synthesized and screened for antibacterial and enzyme inhibition activities (Rasool et al., 2015). This research contributes to the understanding of the molecule's potential use in combating bacterial infections and inhibiting specific enzymes.
Crystal Structural Analysis
- Subasri, S., et al. (2017) investigated the crystal structures of compounds closely related to 2-(4-chlorophenyl)-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide (Subasri et al., 2017). Their research provides valuable data on the molecular conformation and hydrogen bonding, which is crucial for understanding the material properties and potential pharmaceutical applications.
Nonlinear Optical Properties
- Castro, A. N., et al. (2017) conducted theoretical investigations into the nonlinear optical properties of crystalline acetamides, including compounds similar to 2-(4-chlorophenyl)-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide (Castro et al., 2017). This study provides insights into the optical behavior of these compounds, which could be relevant for photonic devices and optical energy applications.
Therapeutic Efficacy in Treating Viral Infections
- Ghosh, J., et al. (2008) evaluated the therapeutic efficacy of a novel anilidoquinoline derivative related to 2-(4-chlorophenyl)-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide in treating Japanese encephalitis (Ghosh et al., 2008). This research highlights the potential antiviral and antiapoptotic effects, which could be significant for developing new treatments for viral infections.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NOS/c17-13-3-1-12(2-4-13)11-16(20)19-9-10-21-15-7-5-14(18)6-8-15/h1-8H,9-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAFCCXBNBDSEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCCSC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-(Ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3010645.png)
![4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-(2-phenylpropyl)butanamide](/img/structure/B3010646.png)
![2-chloro-N-[3-[(4-methylphenyl)methyl]-1,3-thiazol-2-ylidene]acetamide](/img/structure/B3010647.png)
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B3010649.png)
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3010651.png)
![5-(Cyclobutylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B3010653.png)
![1-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-3,4-dimethylpyridin-1-ium chloride hydrochloride](/img/structure/B3010654.png)
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B3010655.png)
![1-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B3010656.png)

![4-cyano-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3010659.png)

![4-fluoro-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B3010661.png)